N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide
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Overview
Description
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a benzyl group substituted with two pyrrole rings and an ethylbenzenecarboxamide moiety
Mechanism of Action
Target of Action
Compounds containing a pyrrole moiety have been known to target a variety of enzymes and receptors, including dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of Action
Pyrrole derivatives have been reported to inhibit the aforementioned targets, leading to a variety of cellular effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, inflammation, and other physiological responses.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and other physiological processes .
Result of Action
Given the potential targets of pyrrole derivatives, the compound could have effects on cell growth, inflammation, and other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide typically involves the condensation of 2,6-di(1H-pyrrol-1-yl)benzylamine with 4-ethylbenzenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide
- N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-propylbenzenecarboxamide
- N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-isopropylbenzenecarboxamide
Uniqueness
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide is unique due to the presence of the ethyl group on the benzenecarboxamide moiety, which can influence its chemical reactivity and biological activity. The specific arrangement of the pyrrole rings and the ethylbenzenecarboxamide group also contributes to its distinct properties compared to similar compounds .
Properties
IUPAC Name |
N-[[2,6-di(pyrrol-1-yl)phenyl]methyl]-4-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-2-19-10-12-20(13-11-19)24(28)25-18-21-22(26-14-3-4-15-26)8-7-9-23(21)27-16-5-6-17-27/h3-17H,2,18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDTBWFIQHWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=C(C=CC=C2N3C=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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